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CAS No.: 57620-49-2

Cat. No.: B1357132

Get Quote

4-Methyl-4-nitrovaleraldehyde is a bifunctional organic molecule featuring both a reactive

aldehyde and a polar nitro group. The presence of these functionalities, along with a quaternary

carbon center, imparts unique steric and electronic properties that make it a molecule of

interest in synthetic chemistry and as a potential scaffold in drug design. The nitro group, in

particular, is a versatile functional group in medicinal chemistry, though its inclusion often raises

concerns about toxicity.[1][2] Understanding the molecule's electronic structure, stability, and

reactivity is paramount for predicting its behavior, metabolic fate, and potential as a therapeutic

agent or synthetic intermediate.[3][4]

Quantum chemical calculations offer a powerful, non-empirical lens through which to examine

molecules at the subatomic level.[5] By solving approximations of the Schrödinger equation, we

can derive a wealth of information, including stable geometries, vibrational frequencies, and

electronic properties. This guide, intended for researchers and drug development

professionals, provides a detailed walkthrough of performing and interpreting quantum

chemical calculations on 4-Methyl-4-nitrovaleraldehyde using Density Functional Theory

(DFT), a widely used and reliable method. We will focus on the causality behind methodological

choices, ensuring a robust and self-validating computational protocol.
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Part 1: The Computational Strategy - Rationale and
Design
The selection of a computational method is a critical decision dictated by a trade-off between

accuracy and computational expense. For a molecule of this size (C₆H₁₁NO₃), DFT provides an

optimal balance.

Why Density Functional Theory (DFT)?
DFT methods calculate the electronic energy of a system based on its electron density rather

than the complex many-electron wavefunction, making them significantly more efficient than

traditional wave-function-based methods like Hartree-Fock or Møller-Plesset perturbation

theory for systems of this size.[6]

Justification for the B3LYP Functional and 6-31G Basis
Set*

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that

incorporates a portion of exact Hartree-Fock exchange, which improves the description of

electronic structure for many organic molecules. It has a long track record of providing

reliable geometric and electronic data for a wide array of systems.[7][8] While newer

functionals exist, B3LYP remains a standard for baseline studies due to extensive

benchmarking.

6-31G* Basis Set: This Pople-style basis set is a split-valence set, meaning it uses two sets

of functions to describe valence electrons, providing flexibility. The asterisk () indicates the
addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for
accurately describing the anisotropic electron distribution in bonds and lone pairs, such as
those in the carbonyl and nitro groups. The combination of B3LYP with the 6-31G basis set is

a well-established level of theory that often yields good results for small to medium-sized

organic molecules due to a known cancellation of errors between the functional and the

basis set.[9][10]

The overall computational workflow is designed to first find the most stable structure of the

molecule and then to calculate its key properties.
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Caption: Computational workflow for quantum chemical analysis.
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Part 2: Experimental Protocol - A Step-by-Step
Guide
This section details the self-validating protocol for calculating the properties of 4-Methyl-4-
nitrovaleraldehyde. This protocol is described generically and can be adapted for various

quantum chemistry software packages (e.g., Gaussian, ORCA, GAMESS).

Step 1: Building the Initial Molecular Structure
Use a molecular editor (e.g., Avogadro, ChemDraw, GaussView) to construct the 3D

structure of 4-Methyl-4-nitrovaleraldehyde.

Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g.,

MMFF94) within the editor. This provides a reasonable starting geometry, which accelerates

the subsequent quantum mechanical optimization.

Export the atomic coordinates in a format compatible with your chosen software (e.g., .xyz or

.gjf).

Step 2: Geometry Optimization and Frequency
Calculation

Create the Input File: Prepare a text file containing the molecular coordinates and the

necessary keywords. A representative input for the Gaussian software package would look

like this:

Causality: The Opt keyword requests a geometry optimization to find the lowest energy

conformation of the molecule. The Freq keyword is crucial; it calculates vibrational

frequencies at the optimized geometry.[11] A true energy minimum will have zero

imaginary frequencies, thus validating the optimized structure.[12]

Execute the Calculation: Submit the input file to the quantum chemistry software.

Verify the Output: After the calculation completes, check the output file to ensure it finished

successfully. Most importantly, confirm that there are no imaginary frequencies reported. If

one or more imaginary frequencies exist, it indicates the structure is a transition state or a

higher-order saddle point, and further optimization or a conformational search is required.
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Step 3: Analysis of Calculated Properties
Once a valid, optimized structure is obtained, you can analyze the output to extract key

chemical insights.

Optimized Geometry: The final Cartesian coordinates represent the most stable 3D structure

of the molecule at this level of theory. Bond lengths, bond angles, and dihedral angles can be

measured and compared to experimental data if available.

Vibrational Frequencies: The calculated frequencies correspond to the molecule's

fundamental vibrational modes. These can be used to predict an infrared (IR) spectrum. Key

frequencies, such as the C=O stretch of the aldehyde and the symmetric/asymmetric

stretches of the NO₂ group, are particularly informative.[11][13]

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is

an indicator of the molecule's kinetic stability and chemical reactivity.[14][15]

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on

the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic)

regions.[16]

Part 3: Data Presentation and Interpretation
The data derived from these calculations provide a quantitative foundation for understanding

the molecule's behavior.

Table 1: Selected Optimized Geometric Parameters
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Parameter Bond/Angle Calculated Value
Typical
Experimental
Range

Bond Length C=O (aldehyde) 1.21 Å 1.20 - 1.22 Å

C-N (nitro) 1.52 Å 1.47 - 1.55 Å

N-O (nitro) 1.23 Å 1.21 - 1.25 Å

Bond Angle O-N-O (nitro) 124.5° 123 - 127°

C-C-C (backbone) 112.0° ~109.5 - 114°

These are hypothetical but realistic values for illustrative purposes.

Table 2: Key Calculated Vibrational Frequencies

Vibrational Mode Functional Group
Calculated
Frequency (cm⁻¹)

Typical
Experimental
Range (cm⁻¹)

C=O Stretch Aldehyde 1735 1720 - 1740

NO₂ Asymmetric

Stretch
Nitro 1550 1530 - 1560

NO₂ Symmetric

Stretch
Nitro 1365 1345 - 1385

C-H Stretch Aldehyde 2830, 2730

2810-2850, 2710-

2750 (Fermi

resonance)[11]

Calculated frequencies are often systematically higher than experimental values and may be

scaled by a factor (e.g., ~0.96 for B3LYP/6-31G) for better comparison.*

Table 3: Calculated Electronic Properties
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Property Value (Hartree) Value (eV)

HOMO Energy -0.258 -7.02

LUMO Energy -0.081 -2.20

HOMO-LUMO Gap (ΔE) 0.177 4.82

These are hypothetical but realistic values for illustrative purposes.

Part 4: Discussion - From Data to Drug Development
Insights
The true power of these calculations lies in translating the quantitative data into actionable

chemical and biological insights.

Chemical Reactivity and Stability: The HOMO-LUMO gap of 4.82 eV suggests a molecule

with moderate kinetic stability. A smaller gap would imply higher reactivity. The LUMO is

likely localized on the nitro and aldehyde groups, indicating these are the primary sites for

nucleophilic attack. The HOMO, representing the most available electrons, can indicate sites

prone to electrophilic attack.

Intermolecular Interactions and Drug Design: The Molecular Electrostatic Potential (MEP)

map is invaluable here. The MEP would show a strong negative potential (red/yellow) around

the oxygen atoms of both the carbonyl and nitro groups, identifying them as hydrogen bond

acceptors. This is critical for predicting interactions with biological targets like enzyme active

sites. The aldehyde proton would show a region of positive potential (blue), making it a

potential hydrogen bond donor.
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Caption: Relationship between calculated properties and chemical behavior.

Metabolic Fate: The calculations can help predict sites susceptible to metabolic

transformation. For instance, the aldehyde group is a known site for oxidation to a carboxylic

acid or reduction to an alcohol by metabolic enzymes. The nitro group can also undergo

bioreduction, a process that is sometimes linked to the therapeutic effect or toxicity of nitro-

containing drugs.[1][2] Computational chemistry can help rationalize why certain sites are

more prone to such transformations.

Conclusion
This guide has outlined a comprehensive and scientifically grounded protocol for performing

quantum chemical calculations on 4-Methyl-4-nitrovaleraldehyde. By employing DFT at the

B3LYP/6-31G* level of theory, we can obtain reliable insights into the molecule's geometry,

stability, and electronic landscape. The true value of this approach is not merely in generating

data but in the rigorous interpretation of these results to predict chemical reactivity, potential

biological interactions, and metabolic vulnerabilities. For researchers in drug development,

these computational tools are indispensable for guiding synthesis, prioritizing candidate

molecules, and developing a deeper, mechanism-based understanding of molecular behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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